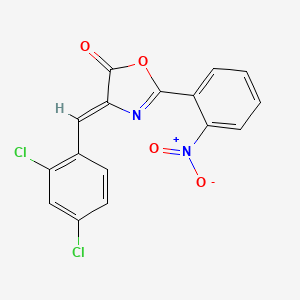![molecular formula C17H22N2O4 B4854642 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4854642.png)
4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid
Overview
Description
4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as MPAA, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of gene expression. This compound has also been shown to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and cellular processes. This compound also has low toxicity and high bioavailability, making it suitable for in vivo studies. However, one limitation of using this compound in lab experiments is its high cost and complexity of synthesis, which may limit its widespread use.
Future Directions
There are several future directions for the study of 4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various fields. This compound may also be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Scientific Research Applications
4-({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In neuroprotection, this compound has been found to reduce neuronal damage caused by oxidative stress and inflammation. In anti-inflammatory therapy, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
4-[4-(4-methylpiperidine-1-carbonyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-8-10-19(11-9-12)17(23)13-2-4-14(5-3-13)18-15(20)6-7-16(21)22/h2-5,12H,6-11H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOSFGVGAXDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854562.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854577.png)

![5-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4854589.png)
![4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4854592.png)



![ethyl 1-[2-(2-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4854616.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854625.png)
![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4854639.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-propoxybenzamide](/img/structure/B4854661.png)
![1-ethyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4854666.png)